![molecular formula C18H23N5O2 B6473990 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640973-42-6](/img/structure/B6473990.png)
4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.18517499 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine has emerged as a significant molecule in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies that highlight its efficacy against various diseases.
- Molecular Formula : C19H25N5O2
- Molecular Weight : 355.4 g/mol
- CAS Number : 2415624-37-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells, particularly cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells. This mechanism is crucial in cancer therapy, where uncontrolled cell proliferation is a hallmark.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrazolo[1,5-a]pyrazine Core : This can involve cyclization reactions starting from appropriate precursors.
- Formation of the Morpholine Ring : Achieved through nucleophilic substitution reactions.
- Final Assembly : Combining the components to yield the final product.
Anticancer Activity
A study evaluated several derivatives of pyrazolo compounds for their cytotoxic effects against various cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant antiproliferative activity against cervical and breast cancer cells. Notably, the compound demonstrated effective inhibition of key signaling pathways involving the epidermal growth factor receptor (EGFR) and downstream kinases such as Akt and ERK1/2 at micromolar concentrations .
Case Studies
- Cervical Cancer Cell Lines : In vitro studies showed that this compound inhibited cell growth in HeLa cells (cervical cancer) with an IC50 value significantly lower than standard chemotherapeutics.
- Breast Cancer Models : The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analyses, highlighting its potential as a therapeutic agent in breast cancer treatment .
- Antidiabetic Potential : Research has also suggested that morpholine derivatives exhibit antidiabetic properties, with certain compounds showing lower cytotoxicity compared to established drugs like acarbose, indicating a promising therapeutic profile for metabolic disorders .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a kinase inhibitor . Kinases play critical roles in various cellular processes, including cell division and metabolism. By inhibiting specific kinases, this compound may have therapeutic implications in cancer treatment and other diseases characterized by dysregulated kinase activity.
Drug Discovery
In drug discovery, this compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Its unique structure allows researchers to modify it and explore new derivatives that may exhibit improved efficacy or selectivity against specific targets.
Biological Probes
Due to its ability to interact with biological macromolecules, the compound is explored as a biochemical probe . Such probes are essential for studying cellular mechanisms and identifying new drug targets.
Material Science
The unique chemical properties of this compound can be harnessed in the development of new materials. Its potential applications in creating functional materials could lead to advancements in various industrial processes.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Kinase Inhibition Assays : In vitro assays demonstrated that derivatives of this compound effectively inhibit specific kinases involved in tumor growth.
- Cell Cycle Analysis : Research indicated that treatment with this compound leads to cell cycle arrest in cancer cell lines, suggesting its potential as an anti-cancer agent.
- Structure-Activity Relationship (SAR) Studies : Investigations into SAR have shown that modifications on the pyrazine core significantly affect biological activity, guiding future synthesis efforts.
Properties
IUPAC Name |
[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(21-6-1-2-7-21)16-12-22(9-10-25-16)17-15-11-14(13-3-4-13)20-23(15)8-5-19-17/h5,8,11,13,16H,1-4,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRECOLAEQHLETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CN4C3=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.